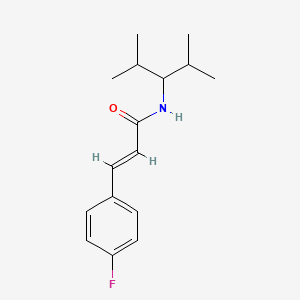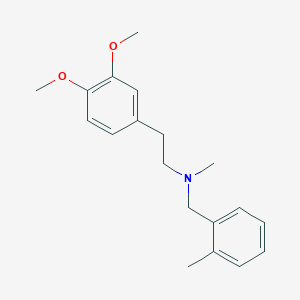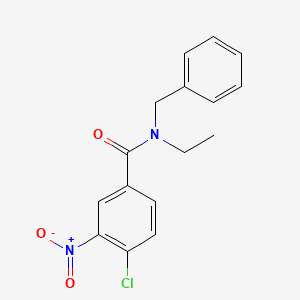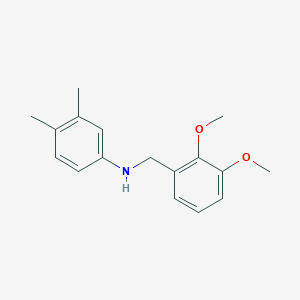
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide, also known as CMCT, is a chemical compound that has been widely used in scientific research. It is a thiosemicarbazone derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide exerts its biological effects by chelating metal ions. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to bind to copper, iron, and zinc ions, which are essential for the proper functioning of many enzymes and proteins in the body.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have antimicrobial activity against Gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide in lab experiments is its ability to chelate metal ions, which can be useful in studying the role of metal ions in biological processes. However, one limitation of using N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide is its potential toxicity. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide. One area of research is the development of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide derivatives with improved pharmacological properties. Another area of research is the investigation of the role of metal ions in disease processes, and the development of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide-based therapies for these diseases. Additionally, the use of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide as a fluorescent probe for the detection of metal ions in biological samples could be further explored.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide can be synthesized by reacting 3-chloro-2-methylbenzaldehyde with thiosemicarbazide in the presence of morpholine. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been widely used in scientific research due to its ability to chelate metal ions. It has been shown to have antitumor, antiviral, and antimicrobial activities. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-9-10(13)3-2-4-11(9)14-12(17)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFNSXZRZLBQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)


![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)

![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5745616.png)

![1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5745633.png)
